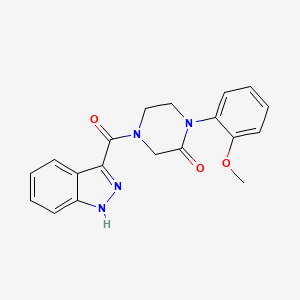

![molecular formula C18H26N4O2 B5536809 3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide, a pyrazole derivative, is of significant interest in the field of medicinal chemistry due to its structural complexity and potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, although this analysis will focus on the chemical aspects excluding drug use and side effects.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization reactions of hydrazines with appropriate diketones or β-dicarbonyl compounds. For instance, Tamura et al. (1973) describe the synthesis and thermal reaction of related compounds leading to the formation of pyrazolo[1,5-a]pyridines and isoxazoles, showcasing the versatility of pyrazole synthesis techniques (Tamura, Miki, Sumida, & Ikeda, 1973).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives often includes planar ring systems, facilitating interactions with biological targets. Rodier et al. (1994) explored the crystal structure of a related pyrazole compound, highlighting the planarity of the pyrazole ring and its substituents, which is crucial for understanding the compound's reactivity and interaction potential (Rodier, Belaissaoui, Morpain, & Laude, 1994).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclization, N-alkylation, and substitution, which significantly influence their chemical properties. For example, Hanzlowsky et al. (2003) report on the regioselective synthesis of ethyl pyrazolecarboxylates, demonstrating the compound's reactivity towards different nucleophiles and the impact of substituents on its chemical behavior (Hanzlowsky, Jelencic, Rečnik, Svete, Golobič, & Stanovnik, 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's applications in chemical synthesis and potential use in materials science. The work by Kumara et al. (2018) on a novel pyrazole derivative provides insight into the compound's thermal stability and crystal packing, which are essential for its handling and storage (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions and its potential for further functionalization. The synthesis and reactivity studies by Rahmouni et al. (2014) on isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives provide valuable insights into the reactivity and potential chemical modifications of pyrazole derivatives (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Applications De Recherche Scientifique

Synthesis and Thermal Reaction Studies

Research in the synthesis and thermal reaction of related heterocyclic compounds demonstrates the formation of pyrazolo[1,5-a]pyridines and isoxazoles through specific reactions. For example, Tamura et al. (1973) explored the preparation of 2,2-diacyl-N-(1-pyridinio)vinylaminides and their refluxing in xylene, which afforded ethyl pyrazolo[1,5-a]pyridine-3-carboxylates. This study underscores the thermal lability of certain vinylaminides, leading to the generation of isoxazole derivatives in high yields, highlighting the intricate pathways in synthesizing complex heterocyclic structures (Tamura, Y., Miki*, Y., Sumida, Y., & Ikeda, M., 1973).

Characterization and Cytotoxicity of Pyrazole Derivatives

In the realm of medicinal chemistry, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further processed them into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were then assessed for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for identifying new therapeutic agents and understanding the structure-activity relationships within heterocyclic compounds (Hassan, A. S., Hafez, T., & Osman, S. A., 2014).

Novel Compounds for Hypertensive Activity

Kumar and Mashelker (2007) explored the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety. The study aimed at developing compounds expected to exhibit enhanced hypertensive activity, showcasing the potential of such chemical structures in contributing to cardiovascular drug discovery (Kumar, N. & Mashelker, U. C., 2007).

Antiallergic Activity of Pyridine Derivatives

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, demonstrating significant antiallergic activity in rats. This research highlights the potential of such compounds in developing new antiallergic medications, with certain derivatives showing potency significantly greater than existing treatments like disodium cromoglycate (Nohara, A., Ishiguro, T., Ukawa, K., Sugihara, H., Maki, Y., & Sanno, Y., 1985).

Propriétés

IUPAC Name |

N-(2-methoxy-1-pyridin-2-ylethyl)-N,2-dimethyl-5-(2-methylpropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-13(2)10-14-11-16(22(4)20-14)18(23)21(3)17(12-24-5)15-8-6-7-9-19-15/h6-9,11,13,17H,10,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEOVHNIWKUMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1)C(=O)N(C)C(COC)C2=CC=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)